molecular formula C19H16N2O3S B7515615 N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

货号 B7515615
分子量: 352.4 g/mol
InChI 键: DDFNOPLNTUWCEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as BCI, is a small molecule inhibitor of the protein kinase CK2. CK2 is a constitutively active serine/threonine kinase that is involved in multiple cellular processes, including cell proliferation, differentiation, and apoptosis. BCI has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for a variety of diseases.

作用机制

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to be a competitive inhibitor of CK2, meaning that it competes with ATP for binding to the kinase.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of beta-amyloid accumulation. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to reduce viral replication in vitro and in vivo. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

实验室实验的优点和局限性

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other kinases. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experimental systems.

未来方向

There are a number of future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and CK2 inhibition. One area of interest is the development of more potent and selective CK2 inhibitors. This could lead to the development of more effective therapies for cancer, neurodegenerative diseases, and viral infections. Another area of interest is the identification of new substrates and downstream signaling pathways regulated by CK2. This could provide new insights into the role of CK2 in cellular processes and lead to the development of new therapeutic targets. Finally, the development of new animal models for CK2 inhibition could help to elucidate the in vivo effects of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and other CK2 inhibitors.

合成方法

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a variety of methods, including the classical Hantzsch synthesis and the modified Hantzsch synthesis. The classical Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of ammonium acetate and ethanol. The modified Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Both methods have been used to synthesize N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide with high yields and purity.

科学研究应用

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising anti-cancer agent. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce the accumulation of beta-amyloid in Alzheimer's disease models, making it a potential therapeutic agent for this disease. In viral infections, CK2 has been shown to be involved in the replication of many viruses, including HIV and HCV. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce viral replication, making it a potential antiviral agent.

属性

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(15-11-12-5-1-2-6-13(12)19(23)24-15)20-10-9-17-21-14-7-3-4-8-16(14)25-17/h1-8,15H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFNOPLNTUWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。